molecular formula C12H9N B184423 3-Methylnaphthalene-2-carbonitrile CAS No. 174141-05-0

3-Methylnaphthalene-2-carbonitrile

Cat. No.: B184423
CAS No.: 174141-05-0
M. Wt: 167.21 g/mol
InChI Key: AHFUPQQGIMWLFH-UHFFFAOYSA-N
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Description

3-Methylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by a methyl group at the third position and a cyano group at the second position on the naphthalene ring

Scientific Research Applications

3-Methylnaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnaphthalene-2-carbonitrile typically involves the nitrile functionalization of 3-methylnaphthalene. One common method is the reaction of 3-methylnaphthalene with cyanogen bromide (BrCN) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired nitrile compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products:

    Oxidation: 3-Methylnaphthalene-2-carboxylic acid.

    Reduction: 3-Methylnaphthalene-2-amine.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

    2-Methylnaphthalene: Differing by the position of the methyl group.

    2-Naphthalenecarbonitrile: Lacks the methyl group.

    3-Methylnaphthalene: Lacks the nitrile group.

Uniqueness: 3-Methylnaphthalene-2-carbonitrile is unique due to the presence of both a methyl and a nitrile group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

3-methylnaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFUPQQGIMWLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609733
Record name 3-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174141-05-0
Record name 3-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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